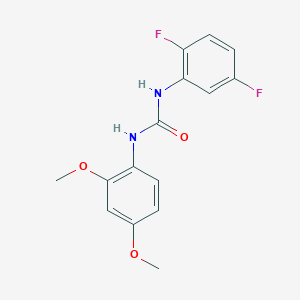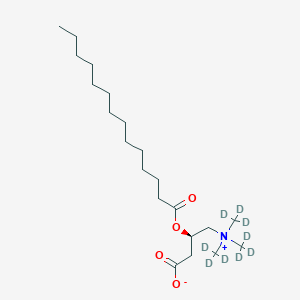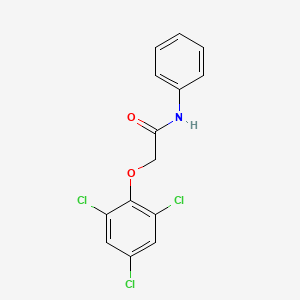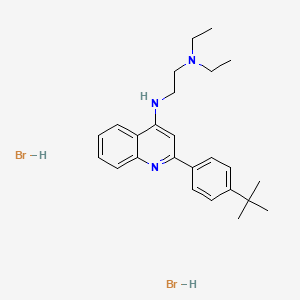![molecular formula C125H251N2O55P B11940610 azanium;[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate](/img/structure/B11940610.png)
azanium;[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14:0 PEG2000 PE, also known as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (ammonium salt), is a phospholipid derivative. This compound is characterized by the presence of a polyethylene glycol (PEG) chain with a molecular weight of 2000 attached to the phosphoethanolamine head group. The myristoyl chains (14:0) are saturated fatty acids, making this compound amphiphilic, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure allows it to form lipid bilayers and micelles, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14:0 PEG2000 PE typically involves the following steps:
Synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine: This step involves the esterification of glycerol with myristic acid (tetradecanoic acid) to form 1,2-dimyristoyl-sn-glycerol. This intermediate is then phosphorylated to produce 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine.
Attachment of Polyethylene Glycol (PEG): The polyethylene glycol (PEG) chain is activated, usually by converting it to a methoxy-PEG-succinimidyl ester. This activated PEG is then reacted with the amino group of the phosphoethanolamine to form the final product, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using techniques like high-performance liquid chromatography (HPLC) to remove any impurities.
化学反应分析
Types of Reactions
14:0 PEG2000 PE can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the myristoyl chains can be hydrolyzed under acidic or basic conditions.
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Substitution: The amino group in the phosphoethanolamine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are commonly used.
Major Products Formed
Hydrolysis: Produces free fatty acids and glycerophosphoethanolamine.
Oxidation: Leads to the formation of fatty acid peroxides and other oxidative degradation products.
Substitution: Results in the formation of various substituted phosphoethanolamine derivatives.
科学研究应用
14:0 PEG2000 PE has a wide range of applications in scientific research, including:
Chemistry: Used in the preparation of liposomes and other lipid-based delivery systems.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products due to its emulsifying properties.
作用机制
The mechanism of action of 14:0 PEG2000 PE is primarily based on its ability to form lipid bilayers and micelles. These structures can encapsulate hydrophobic drugs, enhancing their solubility and stability. The PEG chain provides steric stabilization, preventing the aggregation of the lipid particles and prolonging their circulation time in the bloodstream. This makes it an effective carrier for drug delivery.
相似化合物的比较
Similar Compounds
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-1000]: Similar structure but with a shorter PEG chain (molecular weight 1000).
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000]: Similar structure but with a longer PEG chain (molecular weight 5000).
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]: Similar structure but with palmitoyl chains (16:0) instead of myristoyl chains (14:0).
Uniqueness
14:0 PEG2000 PE is unique due to its specific combination of myristoyl chains and a PEG chain with a molecular weight of 2000. This combination provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in forming stable lipid bilayers and micelles. The PEG chain also imparts steric stabilization, enhancing the compound’s utility in drug delivery and other applications.
属性
分子式 |
C125H251N2O55P |
|---|---|
分子量 |
2693.3 g/mol |
IUPAC 名称 |
azanium;[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C125H248NO55P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-123(127)178-120-122(181-124(128)27-25-23-21-19-17-15-13-11-9-7-5-2)121-180-182(130,131)179-29-28-126-125(129)177-119-118-176-117-116-175-115-114-174-113-112-173-111-110-172-109-108-171-107-106-170-105-104-169-103-102-168-101-100-167-99-98-166-97-96-165-95-94-164-93-92-163-91-90-162-89-88-161-87-86-160-85-84-159-83-82-158-81-80-157-79-78-156-77-76-155-75-74-154-73-72-153-71-70-152-69-68-151-67-66-150-65-64-149-63-62-148-61-60-147-59-58-146-57-56-145-55-54-144-53-52-143-51-50-142-49-48-141-47-46-140-45-44-139-43-42-138-41-40-137-39-38-136-37-36-135-35-34-134-33-32-133-31-30-132-3;/h122H,4-121H2,1-3H3,(H,126,129)(H,130,131);1H3/t122-;/m1./s1 |
InChI 键 |
QQHAAYKTQQJGGW-YMNXLSEASA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCC.[NH4+] |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCC.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11940551.png)


![2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11940569.png)


![2,3,4,5-Tetrachloro-6-[(2,3-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11940583.png)




